Cadein1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cadein1 involves the derivatization of an isoquinolinium backbone. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research publications . Generally, the synthesis involves multiple steps, including the formation of the isoquinolinium core, followed by functionalization to introduce specific substituents that enhance its biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Cadein1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinolinium core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of this compound, impacting its solubility and permeability.
Substitution: Substitution reactions are crucial for introducing various functional groups that can enhance the compound’s specificity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s therapeutic properties.
Scientific Research Applications
Cadein1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoquinolinium derivatives and their reactivity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly those deficient in p53.
Medicine: Explored as a potential chemotherapeutic agent for targeting p53-deficient tumors.
Mechanism of Action
Cadein1 exerts its effects by inducing apoptotic cell death in p53-deficient cancer cells. The mechanism involves the activation of p38 phosphorylation, caspase-3 activation, and PARP cleavage . These molecular events lead to the initiation of apoptosis, selectively targeting cancer cells with a functional DNA mismatch repair system. The compound’s ability to preferentially induce apoptosis in p53-deficient cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Cadein1 is unique compared to other isoquinolinium derivatives due to its selective action on p53-deficient cancer cells. Similar compounds include:
Sirt1 Inhibitor VII, Inauhzin: Another isoquinolinium derivative with different molecular targets.
PIM3 Kinase Inhibitor VII, M-110: Targets different kinases and has distinct biological effects.
p53-Snail binding Inhibitor, GN25: Specifically targets the p53-Snail interaction, differing in its mechanism of action .
This compound’s unique ability to selectively induce apoptosis in p53-deficient cells with a functional DNA mismatch repair system sets it apart from these similar compounds, highlighting its potential as a targeted cancer therapy.
Biological Activity
Cadein1 is a novel isoquinolinium derivative that has emerged as a significant compound in cancer research due to its unique biological properties, particularly its ability to induce apoptosis in cancer cells lacking functional p53 proteins. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
This compound induces apoptosis primarily through caspase-dependent pathways, selectively targeting cancer cells with non-functional p53 while sparing normal cells. This selectivity is crucial for reducing collateral damage to healthy tissues during treatment. The compound's mechanism involves:
- Activation of Apoptotic Pathways : this compound triggers various apoptotic pathways, leading to cell death in targeted cancer cells. Studies have shown that it activates caspase-3 and cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis .
- Cell Cycle Arrest : this compound induces a transient G2/M phase delay in cancer cells, which is associated with the degradation of cyclins A and B, further contributing to its apoptotic effects .
Biological Activity in Cancer Cells
This compound has been extensively studied for its effects on different cancer cell lines, particularly those deficient in p53. Key findings include:
- Selectivity for p53-deficient Cells : Research indicates that this compound is significantly more effective in inducing apoptosis in p53-defective cancer cells compared to p53-positive normal cells. For instance, HeLa cells (p53-deficient) showed a viability of only 18.6% at 6 μM of this compound, while normal IMR90 and WI-38 cells maintained viabilities of 61.55% and 74.13%, respectively .
- Sensitivity Linked to DNA Mismatch Repair (MMR) : The effectiveness of this compound is also influenced by the presence of a functional MMR system. It has been shown that MMR+/p53− cells are particularly sensitive to this compound-induced apoptosis, whereas MMR−/p53+ cells exhibit resistance .
Comparative Analysis with Other Compounds
This compound's unique profile can be compared with other well-known anticancer agents:
Compound Name | Structure Type | Primary Activity | Unique Features |
---|---|---|---|
This compound | Isoquinolinium Derivative | Induces apoptosis in p53-deficient cells | Selective action on cancer cells |
Camptothecin | Alkaloid | Topoisomerase I inhibitor | Broad-spectrum anticancer activity |
Doxorubicin | Anthracycline | DNA intercalation and topoisomerase II inhibition | Cardiotoxicity limits clinical use |
Cisplatin | Platinum-based | DNA cross-linking | Broad use but resistance development |
This compound's specificity for p53-deficient cancer cells distinguishes it from other compounds that may affect both healthy and tumorigenic tissues indiscriminately.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various cancer models:
- Colon Cancer : In colon cancer models, this compound effectively induced apoptosis in MMR+/p53− SW620 cells but not in p53+ counterparts, highlighting its potential for targeted therapy .
- Lung Cancer : Similar results were observed in human lung cancer H1229 cells, where low concentrations of this compound demonstrated significant cytotoxic effects on p53-defective lines .
Potential Therapeutic Applications
Given its selective action against p53-deficient cancers, this compound holds promise as a therapeutic agent in oncology. Its ability to enhance the sensitivity of these cancer cells to other treatments suggests it could be used as an adjunct therapy alongside conventional chemotherapeutics.
Moreover, ongoing studies are exploring its potential applications beyond oncology, including neuroprotection and inflammatory diseases due to its modulatory effects on cellular stress responses .
Properties
Molecular Formula |
C33H48F2INO2 |
---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-1-pentadecyl-3,4-dihydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C33H48F2NO2.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-27-24-33(38-3)32(37-2)23-26(27)21-22-36(31)25-28-29(34)18-17-19-30(28)35;/h17-19,23-24H,4-16,20-22,25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NBXOVBALHDBUPW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)CC3=C(C=CC=C3F)F.[I-] |
Origin of Product |
United States |
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